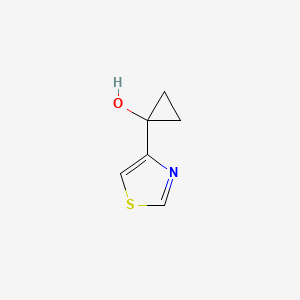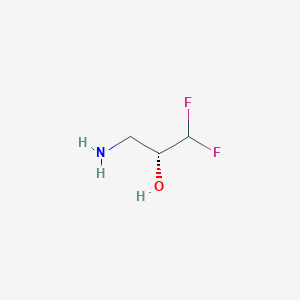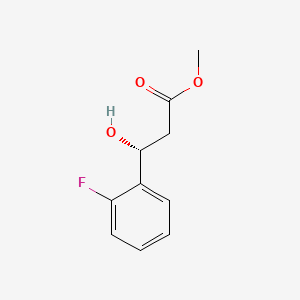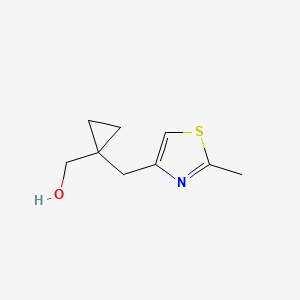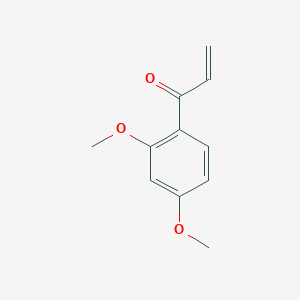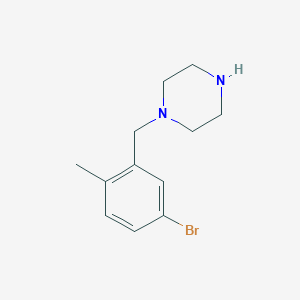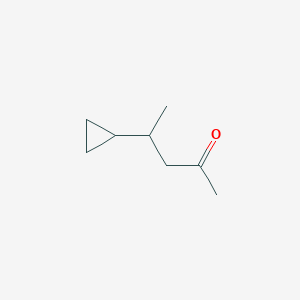![molecular formula C11H12O2S B15319851 (E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a multicomponent reaction involving 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, and furfural or salicylic aldehyde in 1,4-dioxane.
Introduction of the Prop-2-enoic Acid Moiety: The prop-2-enoic acid moiety can be introduced through a reaction involving the benzothiophene core and appropriate reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced benzothiophene derivatives.
Aplicaciones Científicas De Investigación
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound’s structure allows it to bind to these enzymes and disrupt their activity, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene: A closely related compound with similar structural features.
Tetrahydro-1-benzothieno[2,3-d]pyrimidine: Another derivative with potential anticancer activity.
Uniqueness
3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid is unique due to its specific structural features that allow it to interact with a variety of molecular targets
Propiedades
Fórmula molecular |
C11H12O2S |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
(E)-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h5-7H,1-4H2,(H,12,13)/b6-5+ |
Clave InChI |
YNUHARQVSMGMJZ-AATRIKPKSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=CS2)/C=C/C(=O)O |
SMILES canónico |
C1CCC2=C(C1)C(=CS2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


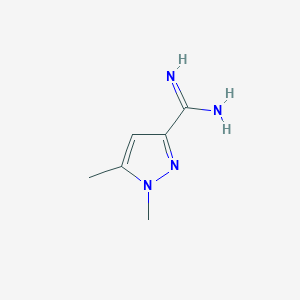
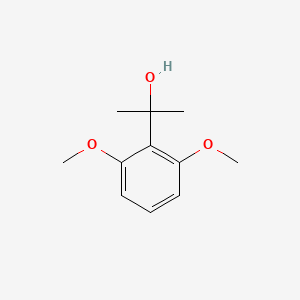
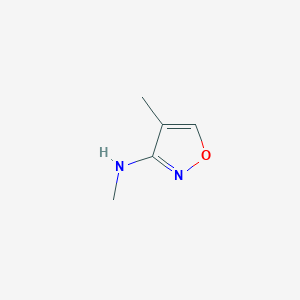
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
![tert-butyl 3-iodo-2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B15319828.png)
